2-Methylbenzene-1,3,5-tricarboxylic acid
Overview
Description
2-Methylbenzene-1,3,5-tricarboxylic acid, also known as trimesic acid, is an organic compound with the molecular formula C10H8O6. It is a derivative of benzene with three carboxylic acid groups and a methyl group attached to the benzene ring. This compound is known for its crystalline structure and is used in various industrial and scientific applications .
Mechanism of Action
Target of Action
2-Methylbenzene-1,3,5-tricarboxylic acid, also known as Trimesic acid, is an organic compound that primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . These targets play a crucial role in oxygen transport in the body.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in reactions involving carbocation intermediates, such as s n 1 and e1 reactions of alkyl halides, and brønsted acid addition reactions of alkenes .
Pharmacokinetics
It’s known that the compound is soluble in water, ethanol, and ether , which could influence its bioavailability and distribution in the body.
Result of Action
Given its interaction with hemoglobin subunits, it may influence oxygen transport in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits thermal stability up to 465 °C , suggesting that it can remain stable under high-temperature conditions. Additionally, its solubility in various solvents could influence its action in different physiological environments .
Biochemical Analysis
Biochemical Properties
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that 2-Methylbenzene-1,3,5-tricarboxylic acid could potentially interact with various enzymes, proteins, and other biomolecules in a similar manner . The exact nature of these interactions would depend on the specific biochemical context .
Cellular Effects
Given its structural similarity to other benzene derivatives, it may influence cell function by interacting with various cellular pathways . These could include cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring . This mechanism could potentially explain how this compound exerts its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzene-1,3,5-tricarboxylic acid typically involves the oxidation of mesitylene (1,3,5-trimethylbenzene) using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3). The reaction conditions often require elevated temperatures and acidic or basic environments to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes where mesitylene is oxidized in the presence of catalysts. This method ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions include various substituted benzenes, alcohols, aldehydes, and more complex carboxylic acids .
Scientific Research Applications
2-Methylbenzene-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of plasticizers, resins, and as a curing agent for epoxy resins.
Comparison with Similar Compounds
- Trimellitic acid (1,2,4-benzenetricarboxylic acid)
- Hemimellitic acid (1,2,3-benzenetricarboxylic acid)
Comparison: 2-Methylbenzene-1,3,5-tricarboxylic acid is unique due to the presence of a methyl group, which influences its chemical reactivity and physical properties. Compared to trimellitic and hemimellitic acids, it has different solubility and stability characteristics, making it suitable for specific applications in material science and catalysis .
Properties
IUPAC Name |
2-methylbenzene-1,3,5-tricarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXZCFRWTIRMLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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